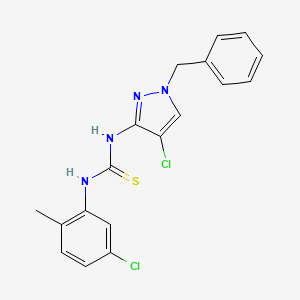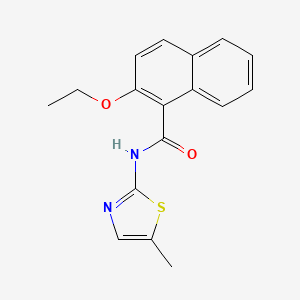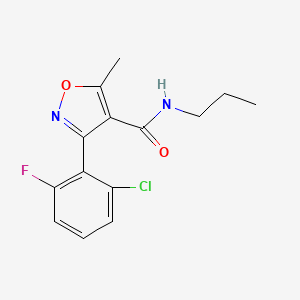
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC belongs to the class of triazole-based compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX plays a crucial role in the pH regulation of cancer cells, and its inhibition by this compound can lead to the suppression of tumor growth. This compound has also been found to modulate the activity of various ion channels, including TRPV1 and Kv1.3, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by suppressing the activity of carbonic anhydrase IX. This compound has also been found to have antifungal and antibacterial activities, which can be attributed to its ability to disrupt the cell membrane of microorganisms. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various advantages and limitations for lab experiments. This compound is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. This compound also has antifungal and antibacterial activities, which can be useful for studying the mechanisms of action of antimicrobial agents. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One of the future directions is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another future direction is the investigation of the mechanism of action of this compound on various ion channels, which can lead to the development of novel pain and inflammation therapies. Furthermore, the exploration of the structure-activity relationship of this compound can lead to the discovery of more potent and selective inhibitors of carbonic anhydrase IX.
Applications De Recherche Scientifique
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase IX, which is overexpressed in many cancer cells. This compound has also been shown to have antifungal and antibacterial activities and can be used as a potential drug candidate for the treatment of infectious diseases. Furthermore, this compound has been found to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-4-8-16-11-13-17(14-12-16)21-20(25)19-15(2)24(23-22-19)18-9-6-5-7-10-18/h5-7,9-14H,3-4,8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBMAVBRGQYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4850088.png)
![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4850118.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4850133.png)
![N-(2-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850138.png)

![ethyl 6-methyl-3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850154.png)


![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4850178.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)
